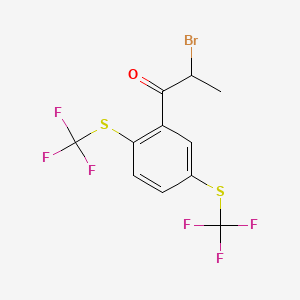
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups and a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio groups: This can be achieved through the reaction of a suitable phenyl precursor with trifluoromethylthiolating agents under controlled conditions.
Final assembly: The bromopropanone moiety is then introduced through a series of reactions involving the appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its potential pharmacological properties, including its role in drug development.
Industry: The compound’s properties make it useful in materials science, particularly in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethylthio groups and bromopropanone moiety can interact with various biological molecules, potentially affecting pathways involved in cell signaling, metabolism, and other cellular processes.
Comparaison Avec Des Composés Similaires
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one can be compared with other compounds containing trifluoromethylthio groups or bromopropanone moieties. Similar compounds include:
2,5-Bis(trifluoromethyl)phenylacetic acid: Known for its applications in organic synthesis and potential biological activities.
1-(2,5-Bis(trifluoromethyl)phenyl)propan-2-one: Another compound with similar structural features, used in various chemical reactions and studies.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Activité Biologique
1-(2,5-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one, with the CAS number 1806530-51-7, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its anticancer properties and potential therapeutic applications.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies involving thiazolidinone derivatives suggest that structural modifications can enhance their efficacy against glioblastoma and other cancer types .
Case Study: Glioblastoma
In vitro studies using human glioblastoma cell lines (LN229) demonstrated that certain derivatives possess strong cytotoxic and apoptotic effects. The effectiveness was evaluated using assays such as MTT and colony formation tests. Compounds derived from similar frameworks showed promising results, indicating that structural variations can lead to enhanced biological activity .
The proposed mechanism involves the inhibition of specific molecular targets associated with cancer cell proliferation and survival. For instance, binding affinities to key proteins involved in tumor growth have been assessed, revealing significant interactions that could lead to reduced tumor viability.
Binding Affinities of Related Compounds
| Compound | AURKA Binding Affinity (kcal/mol) | VEGFR-2 Binding Affinity (kcal/mol) |
|---|---|---|
| Temozolomide | -5.7 | -5.9 |
| Compound 5a | -9.8 | -8.2 |
| Compound 5b | -9.0 | -8.7 |
| Compound 5c | -8.9 | -9.0 |
| Compound 5d | -9.2 | -8.1 |
| Compound 5e | -8.7 | -7.9 |
| Compound 5f | -8.0 | -9.4 |
| Compound 5g | -8.5 | -9.2 |
| Compound 5h | -8.6 | -8.7 |
This table illustrates the binding affinities of various compounds related to the target proteins AURKA and VEGFR-2, which are significant in cancer biology .
Propriétés
Formule moléculaire |
C11H7BrF6OS2 |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6OS2/c1-5(12)9(19)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-5H,1H3 |
Clé InChI |
NIAQSSUBEGIDND-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















